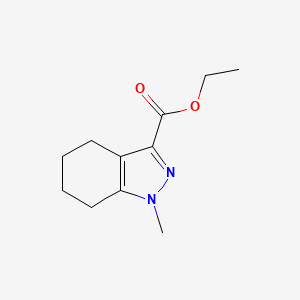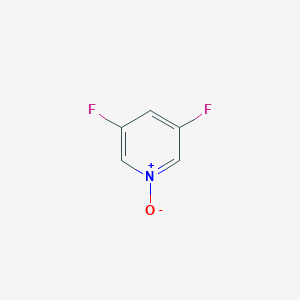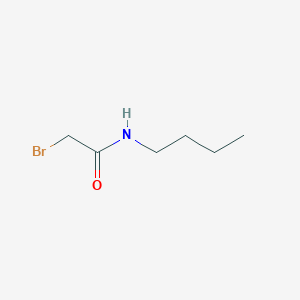
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride
Overview
Description
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride is a useful research compound. Its molecular formula is C10H7ClF3NO3S and its molecular weight is 313.68 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Photoredox-Catalyzed Multicomponent Reactions
1-(2,2,2-Trifluoroacetyl)indoline-5-sulfonyl chloride is used in photoredox-catalyzed multicomponent reactions. This process involves the use of 2-vinylanilines, sulfonyl chlorides, and sulfur ylides under mild conditions. It allows for the synthesis of various sulfonated 2,3-disubstituted indolines, which can be further transformed into functionalized indoles. This method highlights its versatility in synthesizing complex molecular structures (Pramanik et al., 2020).
Cu-Catalyzed Sulfonylation of Indolines
In another application, this compound serves in the Cu-catalyzed direct sulfonylation of indolines. This reaction exhibits broad substrate scope and good functional group tolerance, leading to the regioselective synthesis of various C-7 functionalized indoline scaffolds. A mechanistic study suggests that a sulfonyl radical might be involved in this transformation (Zhi et al., 2019).
Synthesis of N-(1,3‐Thiazol‐2‐yl) Indoline‐5‐Sulfonic Acids
This chemical is also utilized in the synthesis of indoline‐5‐sulfonic acids that are linked with a thiazole heterocycle. Some of these sulfonic acids are converted to their sulfonyl chloride forms, which are crucial intermediates in the production of indoline‐5‐sulfonamide pharmacophores (Zhang et al., 2004).
Kinetic Resolution of 2-Substituted Indolines
It is also used in the kinetic resolution of 2-substituted indolines by N-sulfonylation. This involves the use of atropisomeric organocatalysts and is critical for stereodiscrimination in the synthesis of various sulfonamide products (Murray et al., 2017).
Identification of Functional Groups
The compound plays a role in identifying functional groups in organic structures. It is used in fluorine-19 nuclear magnetic resonance spectrometry to determine organic structure and functionality, especially in stable compounds with tertiary nitrogen bases (Shue & Yen, 1982).
Safety and Hazards
The compound is classified as dangerous with the signal word "Danger" . It has hazard statements H314-H290, indicating that it can cause severe skin burns and eye damage, and that it may be corrosive to metals . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Properties
IUPAC Name |
1-(2,2,2-trifluoroacetyl)-2,3-dihydroindole-5-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClF3NO3S/c11-19(17,18)7-1-2-8-6(5-7)3-4-15(8)9(16)10(12,13)14/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXAIGDGDNQFMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=C(C=C2)S(=O)(=O)Cl)C(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClF3NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10454813 | |
| Record name | 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210691-38-6 | |
| Record name | 1-(Trifluoroacetyl)-2,3-dihydro-1H-indole-5-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10454813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(Furo[2,3-b]pyridin-5-yl)ethanone](/img/structure/B1310516.png)











